5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518715
InChI: InChI=1S/C8H8N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-13-2-4(3)5/h3-5H,1-2H2,(H,11,12)
SMILES:
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17518715

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name 5-(3-oxabicyclo[3.1.0]hexan-6-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H8N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-13-2-4(3)5/h3-5H,1-2H2,(H,11,12)
Standard InChI Key MYKPNBICICGDGE-UHFFFAOYSA-N
Canonical SMILES C1C2C(C2C3=NC(=NO3)C(=O)O)CO1

Introduction

Structural Analysis

Molecular Architecture

The compound’s core structure consists of two distinct moieties: a 3-oxabicyclo[3.1.0]hexane system and a 1,2,4-oxadiazole ring substituted with a carboxylic acid group. The bicyclo[3.1.0]hexane framework is a bridged cyclic ether, featuring a three-membered cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring . This rigid bicyclic system imposes steric constraints that influence the molecule’s conformational flexibility and interaction with biological targets.

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is substituted at the 3-position with a carboxylic acid group. This arrangement enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, critical for binding to enzymes or receptors .

Key Structural Features:

  • Bicyclic System: Enhances metabolic stability and bioavailability.

  • Oxadiazole Ring: Imparts aromaticity and electronic diversity .

  • Carboxylic Acid: Facilitates solubility and salt formation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves sequential cyclization and functionalization steps:

  • Formation of the Bicyclic Core: The 3-oxabicyclo[3.1.0]hexane moiety is synthesized via intramolecular cyclization of a suitably substituted precursor, often under acidic or basic conditions .

  • Oxadiazole Ring Construction: The 1,2,4-oxadiazole ring is formed through a cyclocondensation reaction between an amidoxime and a carboxylic acid derivative .

  • Carboxylic Acid Functionalization: The final step introduces the carboxylic acid group via hydrolysis of a nitrile or ester intermediate.

Optimization Challenges:

Physicochemical Properties

Molecular and Spectral Characteristics

The compound’s properties are summarized below:

PropertyValueMethod/Source
Molecular FormulaC8H8N2O4\text{C}_8\text{H}_8\text{N}_2\text{O}_4PubChem
Molecular Weight196.16 g/molVulcanChem
Melting Point215–218°C (decomposes)Experimental Data
SolubilitySlightly soluble in water; soluble in DMSOEvitaChem
LogP (Partition Coefficient)1.2 ± 0.3Computational Prediction

The compound’s infrared (IR) spectrum shows characteristic peaks for the carbonyl group (1700cm1\sim 1700 \, \text{cm}^{-1}) and oxadiazole ring (1600cm1\sim 1600 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) data reveal distinct signals for the bicyclic protons (δ 3.5–4.0 ppm) and the carboxylic acid proton (δ 12.1 ppm).

Biological Activities and Mechanisms

Hypothesized Targets:

  • Enzymes: Carbonic anhydrase, kinase inhibitors .

  • Receptors: G-protein-coupled receptors (GPCRs).

Comparison with Analogous Compounds

Structural and Functional Analogues

The table below contrasts key features with similar compounds:

CompoundMolecular FormulaBiological ActivityKey Difference
5-(Oxan-3-yl)-1,2,4-oxadiazole-3-carboxylic acidC8H10N2O4\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4Antiviral Tetrahydrofuran substituent
(1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acidC6H8O3\text{C}_6\text{H}_8\text{O}_3Enzyme inhibitor Lack of oxadiazole ring

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